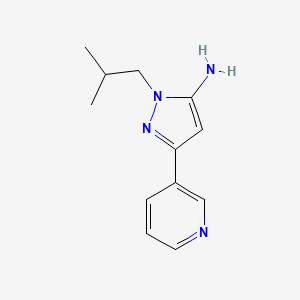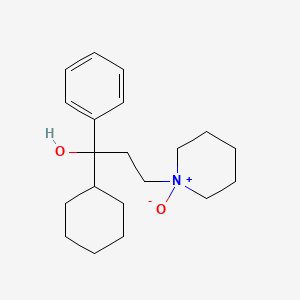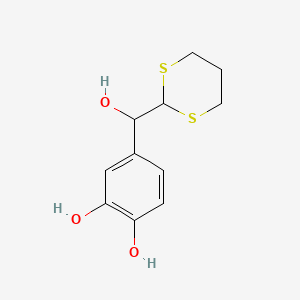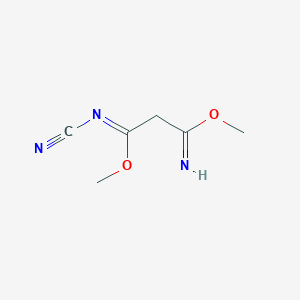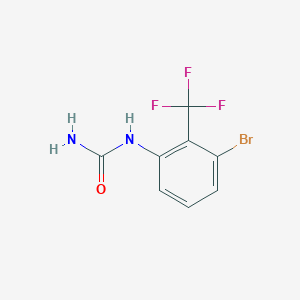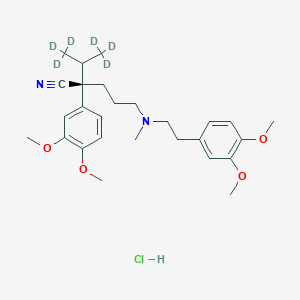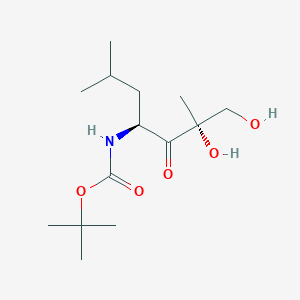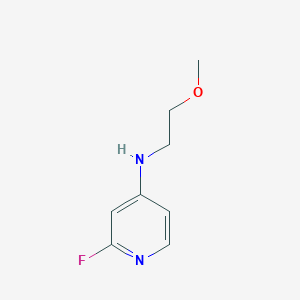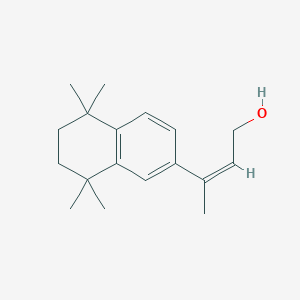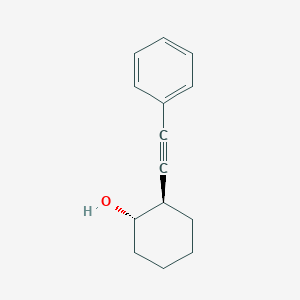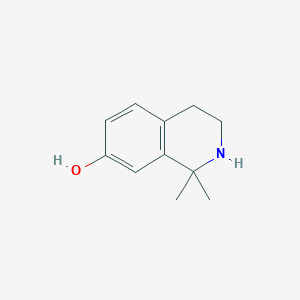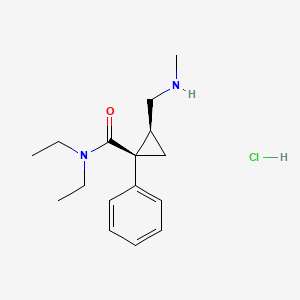
rac,cis-Milnacipran Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac,cis-Milnacipran Hydrochloride is a racemic mixture of the cis isomers of milnacipran. Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and major depressive disorder . It is known for its balanced reuptake inhibition of both serotonin and norepinephrine, which makes it unique among SNRIs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac,cis-Milnacipran Hydrochloride involves several steps. One common method starts with the cyclopropanation of a suitable precursor, followed by amination and subsequent resolution of the racemic mixture to obtain the desired cis isomers . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclopropanation and amination steps.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The use of water as a solvent in some steps aligns with green chemistry principles, minimizing the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
rac,cis-Milnacipran Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Applications De Recherche Scientifique
rac,cis-Milnacipran Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of SNRI mechanisms and interactions.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Primarily used in the treatment of fibromyalgia and major depressive disorder.
Mécanisme D'action
rac,cis-Milnacipran Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic membrane. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors . The compound does not significantly interact with other monoamines or receptors, making it relatively selective in its action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venlafaxine: Another SNRI with a different selectivity ratio for serotonin and norepinephrine reuptake.
Duloxetine: An SNRI with additional effects on dopamine reuptake.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Uniqueness
rac,cis-Milnacipran Hydrochloride is unique due to its balanced inhibition of serotonin and norepinephrine reuptake, which is not as pronounced in other SNRIs. This balance is thought to contribute to its efficacy in treating fibromyalgia and major depressive disorder .
Propriétés
Formule moléculaire |
C16H25ClN2O |
|---|---|
Poids moléculaire |
296.83 g/mol |
Nom IUPAC |
(1R,2S)-N,N-diethyl-2-(methylaminomethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-18(5-2)15(19)16(11-14(16)12-17-3)13-9-7-6-8-10-13;/h6-10,14,17H,4-5,11-12H2,1-3H3;1H/t14-,16+;/m1./s1 |
Clé InChI |
SCNNGOIUMUZQEQ-XMZRARIVSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC)C2=CC=CC=C2.Cl |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CNC)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


